molecular formula C8H15N6O10P3 B12808050 9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine CAS No. 130029-10-6

9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine

Cat. No.: B12808050
CAS No.: 130029-10-6
M. Wt: 448.16 g/mol
InChI Key: AQPROKLUUOKVSA-UHFFFAOYSA-N
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Description

9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to adenine, a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine involves several key steps:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. The key steps include:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents and optimized reaction conditions.

    Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modulating biological processes and as a tool for investigating cellular mechanisms.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates pathways related to nucleic acid synthesis, signal transduction, and metabolic regulation.

    Effects: The compound exerts its effects by binding to its targets and altering their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Phosphonylmethoxyethyl)adenine: A related compound with similar structural features but different functional groups.

    9-(2-Hydroxyethyl)adenine: Another analog with a hydroxyl group instead of the diphosphorylphosphonylmethoxyethyl group.

    2-(Diphosphorylphosphonylmethoxyethyl)adenine: A compound with a similar diphosphorylphosphonylmethoxyethyl group but different positioning on the adenine ring.

Uniqueness

9-(2-Diphosphorylphosphonylmethoxyethyl)-2-aminoadenine is unique due to its specific diphosphorylphosphonylmethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

130029-10-6

Molecular Formula

C8H15N6O10P3

Molecular Weight

448.16 g/mol

IUPAC Name

2-(2,6-diaminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid

InChI

InChI=1S/C8H15N6O10P3/c9-6-5-7(13-8(10)12-6)14(3-11-5)1-2-22-4-25(15,16)23-27(20,21)24-26(17,18)19/h3H,1-2,4H2,(H,15,16)(H,20,21)(H2,17,18,19)(H4,9,10,12,13)

InChI Key

AQPROKLUUOKVSA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)N

Origin of Product

United States

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